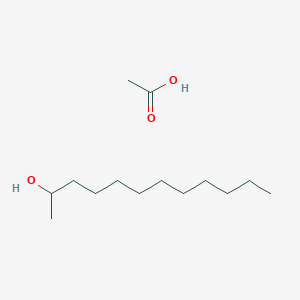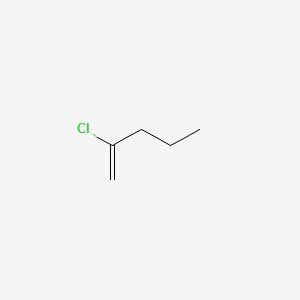![molecular formula C7H8Cl3NO6 B14668091 N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid CAS No. 37888-41-8](/img/structure/B14668091.png)
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is a chemical compound that features a trichloroethoxycarbonyl group attached to the amino acid L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid typically involves the reaction of L-aspartic acid with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The trichloroethyl chloroformate acts as a protecting group for the amine functionality of the aspartic acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloroethoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the trichloroethoxycarbonyl group, yielding L-aspartic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Pyridine, sodium hydroxide
Acids: Acetic acid for deprotection reactions
Reducing agents: Zinc in the presence of acetic acid for removal of the trichloroethoxycarbonyl group
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis would yield L-aspartic acid, while nucleophilic substitution could result in various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid has several scientific research applications:
Organic Synthesis: Used as a protecting group for amines, facilitating the synthesis of complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid primarily involves its role as a protecting group. The trichloroethoxycarbonyl group protects the amine functionality of L-aspartic acid, preventing unwanted reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-[(2,2,2-Trichloroethoxy)carbonyl]glycine: Similar structure but with glycine instead of L-aspartic acid.
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-isoleucine: Another amino acid derivative with the same protecting group.
Uniqueness
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is unique due to the presence of the trichloroethoxycarbonyl group attached to L-aspartic acid. This combination provides specific chemical properties and reactivity that can be exploited in various applications, particularly in organic synthesis and medicinal chemistry.
Properties
CAS No. |
37888-41-8 |
|---|---|
Molecular Formula |
C7H8Cl3NO6 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(2S)-2-(2,2,2-trichloroethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C7H8Cl3NO6/c8-7(9,10)2-17-6(16)11-3(5(14)15)1-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1 |
InChI Key |
UNABRSKVFPVVGG-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
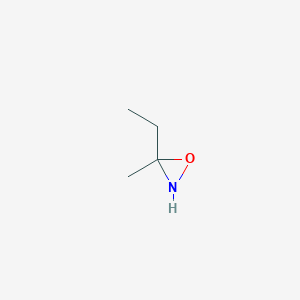

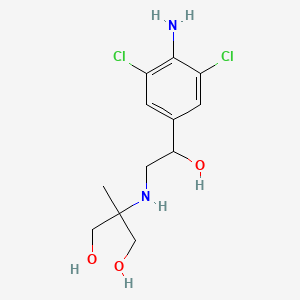
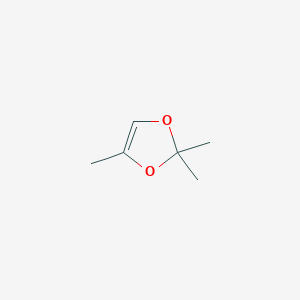

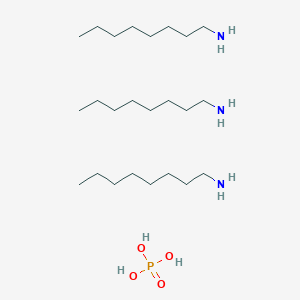
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

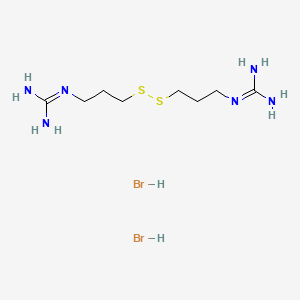
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
